3-Chloro-1,2-benzisothiazole

Organic Synthesis Process Chemistry Heterocycle Synthesis

3-Chloro-1,2-benzisothiazole delivers a unique balance of electrophilicity, leaving group ability, and commercial availability unmatched by 3-bromo or 3-methyl analogs. Validated as the key intermediate in Ziprasidone synthesis via nucleophilic substitution with piperazine, it enables high-yield, cost-effective routes to anti-inflammatory 3-(substituted-amino)-2,1-benzisothiazoles and antimicrobial 1,1-dioxide derivatives. Its reactive 3-chloro position ensures broad downstream functionalization for pharmaceutical and agrochemical R&D. Procure with confidence for scalable, efficient synthesis.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 7716-66-7
Cat. No. B019369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,2-benzisothiazole
CAS7716-66-7
Synonyms3-Chlorobenzo[d]isothiazole; 
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2)Cl
InChIInChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
InChIKeyBCPVKLRBQLRWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1,2-benzisothiazole: A Key Electrophilic Building Block for Heterocyclic Synthesis


3-Chloro-1,2-benzisothiazole (CAS 7716-66-7, MW 169.63) is a benzisothiazole derivative featuring a reactive chlorine atom at the 3-position, enabling its use as an electrophilic building block [1]. Its primary utility lies in nucleophilic aromatic substitution reactions with amines and other nucleophiles [2], making it an essential intermediate for pharmaceutical and agrochemical development [3].

Why 3-Chloro-1,2-benzisothiazole Cannot Be Substituted: The Critical Role of the 3-Chloro Group in Reactivity and Process Economics


Substitution of the 3-chloro group in 1,2-benzisothiazoles with alternative halogens (e.g., bromo) or non-halogen substituents (e.g., methyl, methoxy) fundamentally alters reactivity and process economics. 3-Chloro-1,2-benzisothiazole offers a unique balance of electrophilicity, leaving group ability, and commercial availability that is not matched by its analogs [1]. For instance, while 3-bromo derivatives are more reactive, they are often less volatile and more difficult to isolate [2], and 3-methyl derivatives are resistant to oxidation [3], precluding their use in many downstream functionalization pathways. The following evidence demonstrates precisely where the 3-chloro variant provides measurable advantages.

Quantitative Evidence for Selecting 3-Chloro-1,2-benzisothiazole Over Competing Building Blocks


Synthetic Yield Advantage: 90% vs. 20-70% for 3-Bromo/3-Nitro Analogs

3-Chloro-1,2-benzisothiazole can be synthesized from 1,2-benzisothiazol-3-one with a yield of 90% , a key metric for cost-effective procurement. In contrast, the synthesis of the corresponding 3-bromo or 3-nitro derivatives yields between 20-70%, with the worst yields observed for the nitro group [1]. This difference directly impacts the cost and scalability of downstream applications.

Organic Synthesis Process Chemistry Heterocycle Synthesis

Differentiation of Antimicrobial Activity Through Derivative Synthesis

While 3-chloro-1,2-benzisothiazole itself serves as a building block, its 1,1-dioxide derivative is a potent inhibitor of bacterial growth, acting by disrupting proton transfer across the cell membrane and preventing ATP synthesis . This mechanism, while not directly compared to other 3-halo analogs in the cited source, is a specific, measurable activity of a derivative that is readily accessed from the target compound.

Antimicrobial Biocides Derivatization

Lower Molecular Weight and Volatility Facilitate Isolation vs. Bromo/Nitro Analogs

The physical properties of 3-chloro-1,2-benzisothiazole offer a distinct advantage in isolation and purification. It is classified among the lower molecular weight members of the 2,1-benzisothiazole family, which can be isolated by distillation, while less volatile bromo and nitro derivatives require more laborious acid extraction and precipitation methods [1].

Process Chemistry Isolation Volatility

Reactivity Profile: Nucleophilic Attack at Chlorine Enables Ring Fission

The reactivity of 3-chloro-1,2-benzisothiazole is distinct from its 3-methyl counterpart. The chloro group allows for nucleophilic attack leading to thiazole ring fission, a pathway essential for generating diverse products like o-cyanophenyl thiocyanate and bis-(o-cyanophenyl) disulphide [1]. In contrast, the methyl group in 3-methyl-1,2-benzisothiazole is resistant to oxidation, and attempted Vilsmeier–Haack formylation leads to a mixture of products rather than a clean, predictable substitution [2].

Organic Synthesis Reaction Mechanism Nucleophilic Substitution

Industrial Process Advantages Over Alternative Synthesis Methods

Modern industrial production methods for 3-chloro-1,2-benzisothiazole avoid expensive raw materials like dithiosalicylic acid and highly toxic reagents like phosgene. A patented method achieves a 90% yield using a more economical and safer route [1], whereas older methods for 3-chloro-1,2-benzisothiazole itself (and likely for other 3-halo derivatives) are noted for their disadvantages in cost, safety, and yield [2]. This translates to a more reliable and cost-effective supply chain.

Process Chemistry Industrial Synthesis Cost-Efficiency

Optimal Use Cases for 3-Chloro-1,2-benzisothiazole Based on Differential Evidence


Synthesis of Ziprasidone and Related Antipsychotic Agents

3-Chloro-1,2-benzisothiazole is a well-documented intermediate in the synthesis of Ziprasidone . Its reactivity, as evidenced by nucleophilic substitution with piperazine [1], is directly exploited in this pharmaceutical route. The compound's high synthetic yield and favorable isolation properties make it the preferred building block for this class of molecules.

Development of 3-Substituted 1,2-Benzisothiazole 1,1-Dioxides as Antimicrobials

The chloro substituent is essential for derivatization. Reaction with aromatic alcohols and thiols yields 3-substituted 1,2-benzisothiazole 1,1-dioxides . These derivatives have demonstrated antimicrobial activity against S. aureus, S. typhosa, and A. niger, and the 1,1-dioxide itself has a specific mechanism of action [1], validating the chloro compound's role in antimicrobial research.

Large-Scale Production of 3-Amino-2,1-Benzisothiazoles for Anti-Inflammatory Research

The compound's reactivity with amines is leveraged to produce 3-(substituted-amino)-2,1-benzisothiazoles, a class of compounds with anti-inflammatory activity [1]. The availability of an industrially advantageous synthetic route ensures a cost-effective supply of the starting material for this application.

Synthesis of Agrochemicals and Biocides via Electrophilic Building Block Strategy

Given its broad utility as a building block and its demonstrated role in generating antimicrobial derivatives [1], 3-chloro-1,2-benzisothiazole is a logical choice for developing new agrochemicals and biocides. Its high reactivity and the existence of efficient synthetic routes make it a practical and economical starting point for this research.

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